molecular formula C19H20N2S4 B12685989 5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione CAS No. 142979-96-2

5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione

Cat. No.: B12685989
CAS No.: 142979-96-2
M. Wt: 404.6 g/mol
InChI Key: LSVVTJTZYRGALO-UHFFFAOYSA-N
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Description

5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione is a chemical compound with the molecular formula C19H20N2O2S2 and a molecular weight of 372.504 g/mol . This compound belongs to the class of hydantoins, which are known for their diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione typically involves the reaction of hydantoin derivatives with benzylthiol. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydantoin, followed by the addition of benzylthiol to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Bis((benzylthio)methyl)-2,4-imidazolidinedione involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of benzylthio groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s reactivity and potential biological activities compared to other hydantoin derivatives .

Properties

CAS No.

142979-96-2

Molecular Formula

C19H20N2S4

Molecular Weight

404.6 g/mol

IUPAC Name

5,5-bis(benzylsulfanylmethyl)imidazolidine-2,4-dithione

InChI

InChI=1S/C19H20N2S4/c22-17-19(21-18(23)20-17,13-24-11-15-7-3-1-4-8-15)14-25-12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,21,22,23)

InChI Key

LSVVTJTZYRGALO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2(C(=S)NC(=S)N2)CSCC3=CC=CC=C3

Origin of Product

United States

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